2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide
Description
This compound features a benzamido-thiophene carboxamide scaffold with a sulfamoyl group at the 4-position of the benzamido moiety. Key structural attributes include:
- Sulfamoyl substituents: N-benzyl and N-methyl groups, introducing steric bulk and aromatic character.
- Thiophene ring: Substituted with methyl groups at positions 4, 5, and N-methyl at the carboxamide side chain.
Properties
IUPAC Name |
2-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-15-16(2)31-23(20(15)22(28)24-3)25-21(27)18-10-12-19(13-11-18)32(29,30)26(4)14-17-8-6-5-7-9-17/h5-13H,14H2,1-4H3,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFCCHVSRKZXDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 372.47 g/mol. The structure includes a thiophene ring, a benzamide moiety, and a sulfamoyl group, which are critical for its biological functions.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O3S |
| Molecular Weight | 372.47 g/mol |
| CAS Number | 1210018-11-3 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It has the potential to modulate receptor activity, particularly in the context of pain and inflammation pathways.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfamoyl benzamide derivatives have been documented to possess antibacterial and antifungal activities against various pathogens.
Anticancer Properties
Research indicates that certain thiophene derivatives can inhibit cancer cell proliferation. The compound's structural components may enhance its ability to interfere with cancer cell signaling pathways.
Structure-Activity Relationships (SAR)
A detailed analysis of SAR reveals that modifications in the benzamide and thiophene portions significantly influence biological activity. For example:
- Benzamide Substituents : The presence of bulky groups like benzyl or methylsulfamoyl enhances binding affinity to target proteins.
- Thiophene Modifications : Alterations in the thiophene ring can affect solubility and bioavailability.
Case Studies
- Antimicrobial Efficacy : A study investigating the antibacterial effects of sulfamoyl benzamide derivatives found that the compound exhibited notable activity against Gram-positive bacteria, suggesting its potential use in treating bacterial infections .
- Anticancer Activity : In vitro studies demonstrated that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways, highlighting the therapeutic potential of this class of compounds .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. For example:
- In vitro studies have shown that similar compounds demonstrate potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The sulfamoyl group may inhibit bacterial folate synthesis, contributing to these effects.
Anti-inflammatory Effects
Compounds containing thiophene structures have been investigated for their anti-inflammatory properties:
- Studies reveal that these compounds can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6. The mechanism may involve modulation of signaling pathways associated with inflammation.
Antitumor Activity
Recent research highlights the potential antitumor activity of this compound:
- Cell line assays indicate cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies
Several case studies document the biological activities of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that a related thiophene derivative showed significant inhibition against multiple bacterial strains, suggesting potential use in developing new antibiotics.
- Anti-inflammatory Research : Research on another sulfamoyl-containing compound indicated a reduction in inflammatory markers in animal models, supporting its therapeutic potential in inflammatory diseases.
- Antitumor Studies : A series of experiments on structurally related compounds revealed their ability to induce apoptosis in various cancer cell lines, indicating a promising avenue for cancer therapy.
Comparison with Similar Compounds
Structural Variations in Sulfamoyl and Thiophene Substituents
The table below highlights structural differences among analogs:
Impact of Substituents on Physicochemical Properties
Sulfamoyl Group Modifications: Benzyl vs. Steric Effects: Branched diisobutyl groups (MW 505.7) increase steric bulk, which may hinder binding to flat enzymatic pockets compared to the target compound’s planar benzyl group .
Thiophene Ring Modifications: Saturation: Tetrahydrobenzo[b]thiophene cores in analogs reduce aromaticity, altering electronic distribution and rigidity compared to the fully unsaturated thiophene in the target.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound's synthesis requires multi-step functionalization. A validated approach involves coupling a sulfamoyl-substituted benzamido precursor with a thiophene-carboxamide scaffold. For example, similar benzamide derivatives have been synthesized via nucleophilic acyl substitution using activated acyl chlorides and amines under anhydrous conditions (e.g., acetonitrile, potassium carbonate) . Yield optimization may involve temperature control (0–25°C) and stoichiometric adjustments of coupling reagents. Characterization should include H/C NMR, IR (to confirm amide C=O and sulfonamide S=O stretches), and mass spectrometry .
Q. What spectroscopic techniques are critical for resolving structural ambiguities in this compound?
- Methodological Answer : Use H NMR to identify methyl and benzyl protons (e.g., N,4,5-trimethyl groups at δ 2.1–3.0 ppm) and C NMR to confirm carbonyl carbons (amide C=O at ~165–170 ppm). IR spectroscopy can distinguish sulfonamide (1150–1350 cm) and amide (1640–1680 cm) functional groups. For stereochemical analysis, X-ray crystallography (as applied to analogous thiophene-carboxamides ) or 2D NMR (e.g., NOESY) is recommended .
Q. How should researchers design in vitro assays to evaluate this compound's bioactivity?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., fluorogenic substrates for sulfatases or kinases) due to the sulfamoyl group's known role in enzyme interaction . Use dose-response curves (0.1–100 µM) to calculate IC values. Include positive controls (e.g., known inhibitors) and validate results with orthogonal assays (e.g., SPR for binding affinity). Cell-based assays (e.g., proliferation inhibition in cancer lines) should account for metabolic stability imparted by the trifluoromethyl group .
Advanced Research Questions
Q. How can conflicting data on the compound's metabolic stability be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., liver microsomes vs. hepatocytes). Standardize protocols using pooled human liver microsomes (0.5 mg/mL protein) and NADPH-regenerating systems. Monitor parent compound depletion via LC-MS/MS and compare intrinsic clearance (CL) across studies. Molecular dynamics simulations can model CYP450 interactions, focusing on the benzyl and trifluoromethyl groups' steric/electronic effects .
Q. What strategies mitigate off-target effects in pharmacological studies?
- Methodological Answer : Employ proteome-wide profiling (e.g., thermal shift assays or affinity chromatography) to identify unintended targets. For example, the sulfamoyl group may interact with unrelated hydrolases. Use CRISPR-Cas9 knockout models to confirm target specificity. Adjust the N-benzyl group's substituents to reduce lipophilicity (clogP >3 increases off-target risks) .
Q. How does environmental persistence of this compound impact ecotoxicological risk assessments?
- Methodological Answer : Apply OECD guidelines for abiotic degradation (hydrolysis at pH 4–9, photolysis under UV light). Assess bioaccumulation potential using logK (estimated via HPLC) and Bioconcentration Factor (BCF) in zebrafish models. The sulfamoyl group may resist hydrolysis, requiring advanced oxidation processes (e.g., ozonation) for remediation .
Data Analysis and Validation
Q. How should researchers address discrepancies in computational vs. experimental logP values?
- Methodological Answer : Compare computational predictions (e.g., XLogP3) with experimental HPLC-derived logP. Discrepancies >1 unit suggest unaccounted solvation effects. Validate with shake-flask assays (octanol-water partitioning) and adjust computational parameters (e.g., atomic charges for the trifluoromethyl group) .
Q. What statistical methods are appropriate for analyzing dose-response data with high variability?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) with bootstrapping (1000 iterations) to estimate IC confidence intervals. Outlier detection (Grubbs' test) and normalization to internal controls (e.g., housekeeping genes in qPCR) reduce variability. Replicate experiments in triplicate across independent batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
